molecular formula C16H26N4O2 B5573072 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxamide

1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxamide

Cat. No.: B5573072
M. Wt: 306.40 g/mol
InChI Key: OZEQTTTUUJZIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H26N4O2 and its molecular weight is 306.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.20557608 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazole-aminopiperidine Hybrid Analogues

A study explored the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, utilizing a molecular hybridization approach. The research demonstrated the significant potential of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates in inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase supercoiling, showcasing antituberculosis activity without cytotoxic effects at evaluated concentrations (Jeankumar et al., 2013).

Cannabinoid Receptor Antagonists

Research on pyrazole derivatives as cannabinoid receptor antagonists highlighted their potential for characterizing cannabinoid receptor binding sites and serving as pharmacological probes. This study underscored the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, including specific substituent preferences on the pyrazole ring, which may be relevant for developing compounds to antagonize the side effects of cannabinoids (Lan et al., 1999).

Synthesis of Heterocyclic Compounds

Another study focused on the synthesis of 1,5‐dihydro‐5‐(4‐methoxyphenyl)‐4H‐pyrazolo[3,4‐d]pyrimidin‐4‐ones and their derivatives, demonstrating the versatility of pyrazole derivatives in generating a variety of biologically active compounds through strategic reactions (Finlander & Pedersen, 1985).

Interaction with CB1 Cannabinoid Receptor

Further analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) provided insights into its potent and selective antagonism of the CB1 cannabinoid receptor. This study utilized conformational analysis and comparative molecular field analysis (CoMFA) to understand the molecular interaction of antagonists with the receptor, offering a foundation for the development of new therapeutic agents (Shim et al., 2002).

Properties

IUPAC Name

1-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-4-20-14(9-13(18-20)8-11(2)3)16(22)19-7-5-6-12(10-19)15(17)21/h9,11-12H,4-8,10H2,1-3H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEQTTTUUJZIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCCC(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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